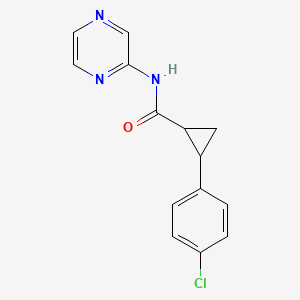![molecular formula C20H22FN3O4S B10980462 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B10980462.png)
4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(4-fluorophenyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(4-fluorophenyl)ethyl]benzamide is a complex organic compound with the molecular formula C20H22FN3O4S and a molecular weight of 419.4698 . This compound is notable for its unique structure, which includes a tetrahydrothiophene ring with a sulfone group, a fluorophenyl group, and a benzamide moiety.
Preparation Methods
The synthesis of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(4-fluorophenyl)ethyl]benzamide involves multiple steps, typically starting with the preparation of the tetrahydrothiophene ring. The sulfone group is introduced through oxidation reactions, and the fluorophenyl group is added via substitution reactions. The final step involves the formation of the benzamide moiety through amide bond formation. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene ring can be oxidized to introduce sulfone groups.
Reduction: Reduction reactions can be used to modify the functional groups on the benzamide moiety.
Substitution: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions.
Amide Formation: The final step in the synthesis involves forming the amide bond between the benzamide moiety and the rest of the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(4-fluorophenyl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a modulator of specific biological pathways.
Mechanism of Action
The mechanism of action of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(4-fluorophenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar compounds to 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(4-fluorophenyl)ethyl]benzamide include other benzamide derivatives and compounds with tetrahydrothiophene rings. These compounds share structural similarities but may differ in their functional groups and overall biological activity. The uniqueness of this compound lies in its combination of a sulfone group, a fluorophenyl group, and a benzamide moiety, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H22FN3O4S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-[2-(4-fluorophenyl)ethyl]benzamide |
InChI |
InChI=1S/C20H22FN3O4S/c21-16-5-1-14(2-6-16)9-11-22-19(25)15-3-7-17(8-4-15)23-20(26)24-18-10-12-29(27,28)13-18/h1-8,18H,9-13H2,(H,22,25)(H2,23,24,26) |
InChI Key |
WLJHXWCLWKESRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[2-(3-methylphenyl)quinolin-4-yl]methanone](/img/structure/B10980380.png)
![4-(4-methoxyphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B10980392.png)
![3-(1H-indol-3-yl)-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B10980395.png)
![1-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B10980396.png)
![N-{3-[(2-methylpropyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10980397.png)

![{1-[({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B10980406.png)
![2-(2-Chloro-6-fluorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B10980407.png)

![(3Z)-5-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B10980419.png)
![{4-[4-(Benzyloxy)phenyl]piperazin-1-yl}(4,5-dimethylthiophen-2-yl)methanone](/img/structure/B10980423.png)
![N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10980433.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10980436.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10980439.png)
